Lobeline hydrochloride

Nicotinic receptor pharmacology Structure-activity relationship Neuropharmacology

Researchers requiring validated nAChR ligands face challenges with generic alkaloid substitutions that lack stereochemical fidelity. (-)-Lobeline hydrochloride (CAS 63990-84-1) resolves this with documented α4β2 nAChR affinity (Ki = 4-5 nM) and VMAT2 inhibition (Ki = 470 nM). • High-affinity α4β2 nAChR partial agonist/antagonist (Ki = 4 nM) - validated for receptor binding and functional studies • Defined stereochemistry ([α]²⁰/D -56.8°) enables identity verification per EP reference standards • Dual nAChR/VMAT2 pharmacology - 10.4-fold lower VMAT2 potency than lobelane enables selective experimental design

Molecular Formula C22H27NO2.ClH
C22H28ClNO2
Molecular Weight 373.9 g/mol
CAS No. 63990-84-1
Cat. No. B1207851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLobeline hydrochloride
CAS63990-84-1
Molecular FormulaC22H27NO2.ClH
C22H28ClNO2
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESCN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C22H27NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-21,24H,8,13-16H2,1H3;1H/t19-,20+,21-;/m0./s1
InChIKeyMKMYPTLXLWOUSO-NFQNBQCWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility56.1 [ug/mL] (The mean of the results at pH 7.4)
1 G DISSOLVES IN 40 ML WATER, 12 ML ALC;  VERY SOL IN CHLOROFORM

(-)-Lobeline Hydrochloride Evidence Guide


(-)-Lobeline hydrochloride (CAS 63990-84-1, also 134-63-4), a lipophilic alkaloid hydrochloride salt, functions as a partial agonist and antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) [1]. It exhibits high affinity for α4β2 nAChRs (Ki = 4-5 nM) and acts as a vesicular monoamine transporter 2 (VMAT2) ligand (Ki = 470 nM) [2]. This compound is a product of chemical synthesis, derived from Lobelia inflata, and has a long history of therapeutic investigation as an emetic, respiratory stimulant, and smoking cessation agent .

Why (-)-Lobeline Substitution Fails


Generic substitution of (-)-lobeline hydrochloride with alternative lobelia alkaloids or other nicotinic ligands is not scientifically valid. Evidence shows that removal of either oxygen function reduces nAChR affinity by at least 25-fold, and oxidation to lobelanine or reduction to lobelanidine results in significantly decreased receptor binding [1]. The trans isomer demonstrates 50.2% reduced respiratory excitatory effect compared to cis-lobeline . These structural and stereochemical differences directly impact pharmacological outcomes, making precise identity verification critical for reproducible research.

(-)-Lobeline Hydrochloride Key Differentiators


nAChR Affinity: Structural Analogue Comparison

(-)-Lobeline demonstrates high affinity (Ki = 4 nM) at neuronal nicotinic acetylcholine receptors. In a systematic SAR investigation, oxidation of the hydroxyl group to lobelanine or reduction of the carbonyl group to lobelanidine resulted in decreased affinity [1].

Nicotinic receptor pharmacology Structure-activity relationship Neuropharmacology

VMAT2 Inhibition: Lobelane Comparison

(-)-Lobeline inhibits VMAT2-mediated dopamine uptake with Ki = 470 nM, whereas its saturated analog lobelane shows significantly higher potency with Ki = 45 nM [1]. This 10.4-fold potency difference has important implications for experimental design.

Dopamine transporter pharmacology Psychostimulant addiction VMAT2 ligand development

Respiratory Excitatory Effect: Isomer Comparison

In pentobarbital sodium anesthetized rats, an injection containing 36.9% trans-lobeline produced a 50.2% reduction in respiratory excitatory effect compared with cis-lobeline injections . This demonstrates that even partial isomerization dramatically alters pharmacological activity.

Stereochemistry Respiratory pharmacology Drug isomerization

Purity and Pharmacopoeial Grade Specifications

Commercial sources offer (-)-lobeline hydrochloride at >99% purity with specified storage at 2-8°C , while pharmacopoeial-grade material is available as European Pharmacopoeia Reference Standard with defined identity and purity .

Analytical chemistry Reference standards Quality control

CYP2D6 Inhibition: Lobelane Comparison

(-)-Lobeline inhibits CYP2D6 with Ki = 120 nM [1]. Lobelane appears to be a better substrate for hepatic metabolic oxidation compared to lobeline, consistent with its shorter duration of action and tolerance development [2].

Drug metabolism Hepatotoxicity Pharmacokinetics

Optical Rotation: Stereochemical Identity

(-)-Lobeline hydrochloride exhibits a specific optical rotation of [α]²⁰/D -56.8° (c = 2 in H₂O) . This parameter provides a quantifiable identity check to distinguish the active (-)-enantiomer from racemic mixtures or the inactive (+)-enantiomer.

Chiral purity Stereochemical verification Quality control

(-)-Lobeline Hydrochloride Research Applications


nAChR Pharmacology Studies

(-)-Lobeline hydrochloride's high affinity for α4β2 nAChRs (Ki = 4 nM) makes it a validated ligand for receptor binding and functional studies. Its mixed agonist-antagonist profile enables investigation of nAChR modulation mechanisms. SAR data confirming the necessity of both oxygen functions for high affinity provides a validated structural benchmark for analog development [1].

VMAT2 Research

(-)-Lobeline hydrochloride inhibits VMAT2-mediated dopamine uptake (Ki = 470 nM), offering a tool for studying vesicular storage and release of monoamines. The 10.4-fold lower potency relative to lobelane (Ki = 45 nM) enables researchers to select (-)-lobeline when moderate VMAT2 inhibition is desired or when nAChR activity must be retained [1].

Analytical Method Development and Validation

The availability of European Pharmacopoeia Reference Standard grade (-)-lobeline hydrochloride enables development and validation of analytical methods in compliance with regulatory monographs. The defined optical rotation ([α]²⁰/D -56.8°) provides a stereochemical identity verification parameter essential for QC release testing [1].

Psychostimulant Addiction Pharmacotherapy

(-)-Lobeline hydrochloride has been investigated as a potential pharmacotherapy for psychostimulant abuse due to its dual action at nAChRs and VMAT2. Research indicates it reduces methamphetamine-evoked dopamine release and shows promise for mental addiction and nervous system disorders including depression, Alzheimer's disease, and Parkinson's disease [1]. Its longer duration of action compared to lobelane makes it suitable for sustained exposure studies [2].

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